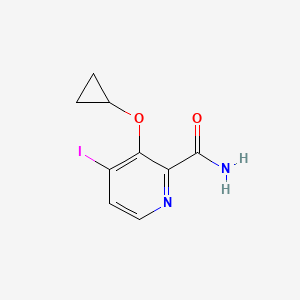

3-Cyclopropoxy-4-iodopicolinamide

Description

Properties

Molecular Formula |

C9H9IN2O2 |

|---|---|

Molecular Weight |

304.08 g/mol |

IUPAC Name |

3-cyclopropyloxy-4-iodopyridine-2-carboxamide |

InChI |

InChI=1S/C9H9IN2O2/c10-6-3-4-12-7(9(11)13)8(6)14-5-1-2-5/h3-5H,1-2H2,(H2,11,13) |

InChI Key |

PXIYBBSCCCOZAO-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1OC2=C(C=CN=C2C(=O)N)I |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropoxy-4-iodopicolinamide typically involves the iodination of a picolinamide derivative followed by the introduction of a cyclopropoxy group. One common method includes the reaction of 4-iodopicolinamide with cyclopropyl alcohol in the presence of a suitable base and catalyst. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropoxy-4-iodopicolinamide can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, altering its chemical properties.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions often involve solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) and bases such as potassium carbonate (K2CO3).

Oxidation Reactions: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted picolinamides, while coupling reactions can produce biaryl or heteroaryl compounds.

Scientific Research Applications

3-Cyclopropoxy-4-iodopicolinamide has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.

Industry: It may be used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Cyclopropoxy-4-iodopicolinamide involves its interaction with specific molecular targets. The cyclopropoxy group and iodine atom can participate in binding interactions with enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

However, a related compound, 3-cyclohexylindeno[3,2-c]pyrazol-4-hydrazone (CAS 946386-88-5), is documented in the evidence.

Table 1: Key Properties of Documented Compounds

Key Differences:

Substituent Impact : The cyclohexyl group in the documented compound introduces significant steric bulk, whereas the cyclopropoxy group in this compound may offer rigidity without excessive bulk.

Reactivity : The iodine atom in the target compound could enable Suzuki-Miyaura or Ullmann couplings, unlike the hydrazone group in the documented analog, which may undergo condensation or redox reactions.

Toxicity Profile: Both compounds lack comprehensive toxicological data, but the absence of heavy atoms (e.g., iodine) in 3-cyclohexylindeno[3,2-c]pyrazol-4-hydrazone may reduce bioaccumulation risks .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Cyclopropoxy-4-iodopicolinamide, and how do reaction conditions influence yield and purity?

- Methodological Approach :

-

Use the PICO framework to structure variables:

-

Population : this compound.

-

Intervention : Varying cyclopropoxylation/iodination reagents (e.g., cyclopropane derivatives, N-iodosuccinimide), solvent systems (polar vs. nonpolar), and temperature.

-

Comparison : Efficiency metrics (yield, purity) across methods.

-

Outcome : Identification of high-yield, scalable protocols.

-

Monitor reactions via TLC/HPLC and purify using column chromatography or recrystallization. Validate purity via melting point analysis and 1H/13C NMR .

- Example Data Table :

| Method | Reagents | Solvent | Temp (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Route A | Cyclopropanol, NIS | DCM | 25 | 62 | 98 |

| Route B | Cyclopropane bromide, I₂ | THF | 50 | 78 | 95 |

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

- Methodological Approach :

- NMR (1H, 13C, 2D-COSY) to confirm cyclopropoxy and iodo substituents.

- High-resolution mass spectrometry (HRMS) for molecular ion validation.

- Elemental analysis to verify stoichiometry.

- Cross-reference data with computational predictions (e.g., DFT calculations ) to resolve ambiguities .

Q. How can researchers design in vitro assays to evaluate the biological activity of this compound?

- Methodological Approach :

- Apply PICO for assay design:

- Population : Target enzymes/cell lines (e.g., kinase inhibition assays).

- Intervention : Compound concentration gradients.

- Comparison : Positive/negative controls (e.g., known inhibitors).

- Outcome : IC50/EC50 values.

- Use dose-response curves and statistical tools (e.g., GraphPad Prism) for analysis. Validate reproducibility via triplicate experiments .

Advanced Research Questions

Q. What integrated computational and experimental strategies can elucidate the mechanistic interactions of this compound with biological targets?

- Methodological Approach :

- Molecular dynamics (MD) simulations to model ligand-protein binding.

- Isothermal titration calorimetry (ITC) for binding affinity quantification.

- X-ray crystallography or cryo-EM for structural insights.

- Compare computational predictions with experimental data to refine models .

Q. How should researchers address contradictions in reported activity data for this compound across studies?

- Methodological Approach :

- Conduct meta-analysis to identify variability sources (e.g., assay conditions, solvent effects).

- Replicate studies using standardized protocols (e.g., fixed DMSO concentrations).

- Apply multivariate statistical analysis (ANOVA, PCA) to isolate confounding factors .

Q. What methodologies best assess the selectivity of this compound against structurally analogous compounds?

- Methodological Approach :

- Perform structure-activity relationship (SAR) studies with halogen-substituted analogs.

- Use competitive binding assays or kinome-wide profiling to evaluate off-target effects.

- Employ free-energy perturbation (FEP) calculations to predict selectivity trends .

Q. How can in vivo efficacy studies for this compound be designed to balance ethical and scientific rigor?

- Methodological Approach :

- Follow FINER criteria (Feasible, Novel, Ethical, Relevant):

- Population : Rodent models (e.g., xenograft mice for oncology studies).

- Intervention : Dose optimization via pharmacokinetic (PK) studies (e.g., AUC, Cmax).

- Comparison : Vehicle controls and standard-of-care drugs.

- Outcome : Tumor volume reduction, survival metrics.

- Obtain IACUC approval and adhere to ARRIVE guidelines for transparency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.